

Experimental Models & Key Findings on Proliferation and Apoptosis

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Compound Focus: Entrectinib

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The following table summarizes the core experimental models and quantitative findings on how **entrectinib** affects nerve cell viability, proliferation, and apoptosis [1].

Cell Line	Cell Type Description	Key Assays Performed	Major Findings on Entrectinib Treatment
PC12	Rat adrenal pheochromocytoma cells [1]	CCK-8, EdU, Colony Formation, Flow Cytometry [1]	Significantly inhibited proliferation and colony formation; induced apoptosis [1]
HT22	Mouse hippocampal neuron cells [1]	CCK-8, EdU, Colony Formation, Flow Cytometry [1]	Significantly inhibited proliferation and colony formation; induced apoptosis [1]
SK-N-SH	Human neuroblastoma cells [1]	CCK-8, EdU, Colony Formation, Flow Cytometry [1]	Significantly inhibited proliferation and colony formation; induced apoptosis [1]

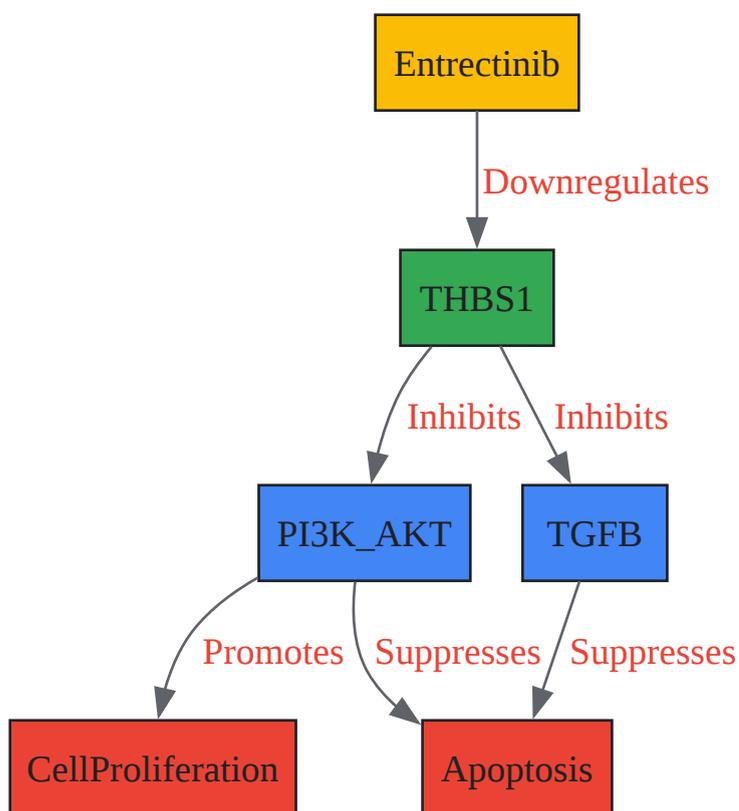
Detailed Experimental Protocols

Here are the methodologies for key experiments used to evaluate **entrectinib**'s effects.

Experiment	Detailed Protocol
Cell Viability (CCK-8)	1. Seed cells in 96-well plates. 2. After cell adherence, treat with entrectinib (e.g., 0, 0.5, 1, 2, 5, 10, 20 $\mu\text{mol/L}$) for 48 hours [1]. 3. Add CCK-8 reagent to each well and incubate for 1-4 hours [1]. 4. Measure the absorbance at 450 nm using a microplate reader [1].
Proliferation (EdU Assay)	1. Seed cells in 96-well plates and treat with entrectinib. 2. Add EdU labeling solution to the culture medium and incubate for 2 hours [1]. 3. Fix cells with 4% paraformaldehyde and permeabilize with 0.3% Triton X-100 [1]. 4. Use the BeyoClick EdU-555 kit: incubate with Click Reaction Buffer to detect incorporated EdU [1]. 5. Counterstain nuclei with Hoechst 33342 and image with a fluorescence microscope [1].
Clonogenic Survival	1. Seed a low density of cells in 6-well plates and allow them to adhere. 2. Treat with entrectinib for a set period (e.g., 48 hours). 3. Replace with fresh drug-free medium and culture for several days until visible colonies form. 4. Fix cells with 4% PFA and stain with 0.1% crystal violet [1]. 5. Count colonies (typically >50 cells) manually or with imaging software.
Apoptosis (Flow Cytometry)	1. Harvest entrectinib-treated and control cells (including floating cells). 2. Wash cells with pre-cooled PBS and resuspend in 1X Binding Buffer. 3. Stain cell suspension with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark [1]. 4. Analyze by flow cytometry within 1 hour. Quadrants: viable cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), necrotic (Annexin V-/PI+).

Mechanism of Action: Signaling Pathways

The molecular mechanism behind **entrectinib**-induced nerve cell damage involves the downregulation of THBS1 and subsequent inhibition of key survival pathways [1].



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Mechanism of **Entrectinib**-Induced Nerve Cell Damage [1]

- **Transcriptome sequencing** revealed that **entrectinib** downregulates **Thrombospondin-1 (THBS1)** [1].
- **KEGG and GSEA analysis** indicated inhibition of the **PI3K-AKT** (proliferation-related) and **TGF- β** (apoptosis-related) signaling pathways [1].
- **Validation experiments (qRT-PCR & Western Blot)** confirmed decreased levels of THBS1, TGF- β 1, PI3K, AKT, and phosphorylated AKT (p-AKT) in treated nerve cells [1].
- **Rescue experiments** demonstrated that **overexpression of THBS1** partially rescued nerve cells from death and reversed the inhibition of PI3K-AKT and TGF- β pathways [1].

Key Insights for Researchers

- **Dose Considerations:** The cited study used a concentration range of 0.5 to 20 $\mu\text{mol/L}$, with significant effects observed at 2.3, 4.2, and 4 $\mu\text{mol/L}$ in different nerve cell lines [1]. When designing your experiments, ensure selected concentrations are clinically relevant based on the drug's pharmacokinetic profile.

- **Mechanistic Depth:** The combination of transcriptomic sequencing, pathway analysis, and rescue experiments provides a powerful template for conclusively establishing a causal mechanism beyond observational data [1].
- **Beyond Cytotoxicity:** This research highlights that the central nervous system (CNS) toxicities of **entrectinib** are not just side effects but may involve a specific on-target mechanism in nerve cells, which is a crucial consideration for its clinical application and the development of next-generation inhibitors [1].

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References

1. Entrectinib can induce nerve cell damage by inhibiting ... [frontiersin.org]

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